2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile
Overview
Description
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a diphenylamino group attached to a biphenyl structure, with an acetonitrile group at the terminal position. Its complex structure allows for diverse chemical reactivity and potential use in advanced materials and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with a suitable nitrile source under basic conditions. One common method includes the use of 2-cyanoacetic acid and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile solvent . The reaction proceeds through nucleophilic addition followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include 4-(diphenylamino)benzaldehyde derivatives.
Reduction: Products may include 4-(diphenylamino)benzylamine derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or aminated biphenyl derivatives.
Scientific Research Applications
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile largely depends on its application. In electronic devices, its photophysical properties are crucial. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)benzaldehyde: A precursor in the synthesis of 2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile.
2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile: Another compound with multiple diphenylamino groups, used in optoelectronic applications.
Uniqueness
2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Properties
IUPAC Name |
2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXLEMCJJXTCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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